

Application Notes and Protocols for Kinetic Modeling of Propylcyclohexane Oxidation

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Compound of Interest

Compound Name: *Propylcyclohexane*

Cat. No.: *B167486*

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These application notes provide a comprehensive overview of the kinetic modeling of n-**propylcyclohexane** (n-PCH) oxidation, a critical process in combustion chemistry and relevant to understanding the metabolism of cyclic hydrocarbons. The following sections detail the experimental conditions, key kinetic data, and standardized protocols for studying the oxidation of n-**propylcyclohexane**.

Data Presentation: Summary of Experimental Conditions

The study of n-**propylcyclohexane** oxidation has been conducted under a wide range of experimental conditions to develop and validate detailed kinetic models. The following tables summarize the conditions reported in key literature.

Table 1: Experimental Conditions for n-**Propylcyclohexane** Oxidation Studies

Experimental Apparatus	Temperature Range (K)	Pressure Range (bar)	Equivalence Ratio (ϕ)	Key Measurements	Reference(s)
Jet-Stirred Reactor (JSR)	550 - 1250	1 (Atmospheric)	0.5 - 2.0	Species concentration profiles	[1] [2] [3] [4] [5]
Pressurized Flow Reactor (PFR)	550 - 850	8.0	0.27	Stable intermediate species concentrations	[3]
High-Pressure Shock Tube (HPST)	738 - 1800	10 - 40	0.2 - 2.0	Ignition delay times (IDT)	[1] [6]
Rapid Compression Machine (RCM)	615 - 1200	10 - 40	0.5 - 2.0	Ignition delay times (IDT)	[1] [3]
Spherical Bomb	403 (initial)	1 (initial)	0.6 - 1.75	Laminar flame speeds	[6]

Key Reaction Pathways and Products

The oxidation of **n-propylcyclohexane** is initiated by the abstraction of a hydrogen atom, leading to the formation of seven distinct propyl-cyclohexyl radicals.[\[2\]](#)[\[5\]](#)[\[7\]](#) Subsequent reactions, primarily β -scission, lead to the formation of a variety of smaller, stable intermediates.

Table 2: Major Products of **n-Propylcyclohexane** Oxidation

Product	Chemical Formula	Observed In
Ethylene	C ₂ H ₄	JSR[2][5]
Propene	C ₃ H ₆	JSR[2][5][6]
Methylene-cyclohexane	C ₇ H ₁₂	JSR[2][5]
Cyclohexene	C ₆ H ₁₀	JSR[2][5]
1-Pentene	C ₅ H ₁₀	JSR[2][5]
Methane	CH ₄	JSR[6]
Ethane	C ₂ H ₆	JSR[6]
Butadiene	C ₄ H ₆	JSR[6]
Formaldehyde	CH ₂ O	JSR[6]
Benzene	C ₆ H ₆	JSR[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable kinetic data. The following are generalized protocols for the key experimental setups used in the study of **n-propylcyclohexane** oxidation.

Protocol 1: Species Speciation in a Jet-Stirred Reactor (JSR)

Objective: To measure the concentration profiles of reactants, stable intermediates, and final products during the oxidation of **n-propylcyclohexane** at atmospheric pressure.

Materials:

- **n-Propylcyclohexane** (high purity)
- Oxygen (high purity)
- Nitrogen (high purity, as diluent)

- Fused-silica jet-stirred reactor
- Gas chromatographs (GC) with appropriate columns and detectors (e.g., FID, TCD)
- Online mass spectrometer (optional)
- Temperature and pressure controllers
- Mass flow controllers

Procedure:

- Reactor Preparation:
 - Thoroughly clean and bake the fused-silica reactor to remove any contaminants.
 - Assemble the reactor within a temperature-controlled oven.
 - Connect the gas lines for fuel, oxidizer, and diluent through calibrated mass flow controllers.
- Mixture Preparation:
 - Prepare the desired gas mixture of n-**propylcyclohexane**, oxygen, and nitrogen based on the target equivalence ratio (ϕ).
 - The fuel is typically introduced as a vapor by bubbling the diluent gas through liquid n-**propylcyclohexane** maintained at a constant temperature.
- Experimental Run:
 - Set the reactor to the desired temperature (e.g., 950-1250 K).^{[2][4][5]}
 - Introduce the gas mixture into the reactor at a constant flow rate to achieve a specific residence time.
 - Allow the system to reach a steady state.
- Sampling and Analysis:

- Extract a sample of the reacting mixture through a sonic probe.
- Rapidly cool the sample to quench the reactions.
- Analyze the sample using online and/or offline gas chromatography to identify and quantify the species present.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Data Collection:
 - Repeat the experiment at different temperatures and equivalence ratios to obtain a comprehensive dataset of species concentration profiles.

Protocol 2: Ignition Delay Time Measurement in a High-Pressure Shock Tube (HPST)

Objective: To measure the autoignition delay times of n-**propylcyclohexane**/air mixtures under high-temperature and high-pressure conditions.

Materials:

- n-**Propylcyclohexane** (high purity)
- Synthetic air (or custom O₂/N₂/Ar mixtures)
- High-pressure shock tube apparatus
- Pressure transducers
- Optical detectors (e.g., for OH* or CH* chemiluminescence)
- High-speed data acquisition system

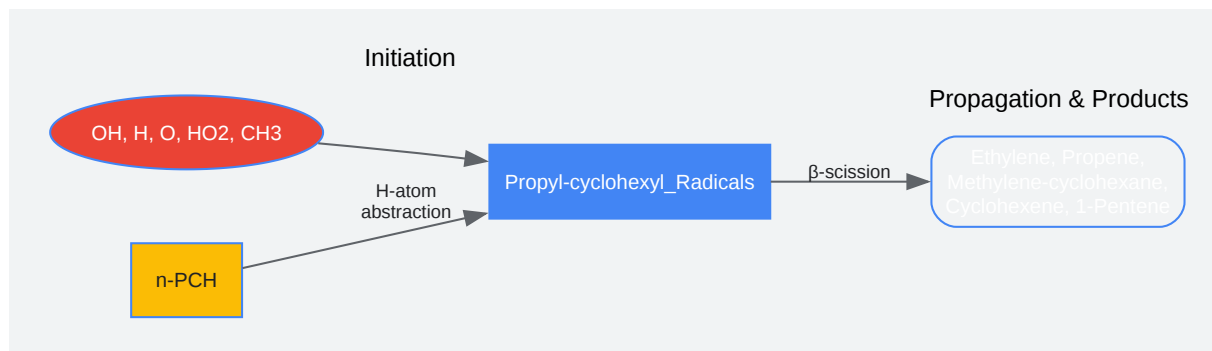
Procedure:

- Mixture Preparation:
 - Prepare the desired fuel/oxidizer mixture in a mixing tank. The composition is determined by the target equivalence ratio and pressure.

- Shock Tube Operation:
 - Evacuate the driven section of the shock tube to a high vacuum.
 - Introduce the prepared gas mixture into the driven section to a specific initial pressure.
 - Pressurize the driver section with a high-pressure driver gas (e.g., helium).
- Initiation of Shock Wave:
 - Rupture the diaphragm separating the driver and driven sections to generate a shock wave.
 - The shock wave travels through the mixture, compressing and heating it to the desired test conditions.
- Data Acquisition:
 - Record the pressure profile using fast-response pressure transducers located along the shock tube.
 - Monitor the onset of ignition by detecting the chemiluminescence from radicals such as OH* or CH* using optical detectors at the end wall of the shock tube.[\[6\]](#)
- Determination of Ignition Delay Time:
 - The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the sharp increase in the chemiluminescence signal.[\[6\]](#)
- Data Analysis:
 - Repeat the experiment over a range of temperatures, pressures, and equivalence ratios to map the ignition characteristics of n-propylcyclohexane.[\[1\]](#)[\[6\]](#)

Visualizations

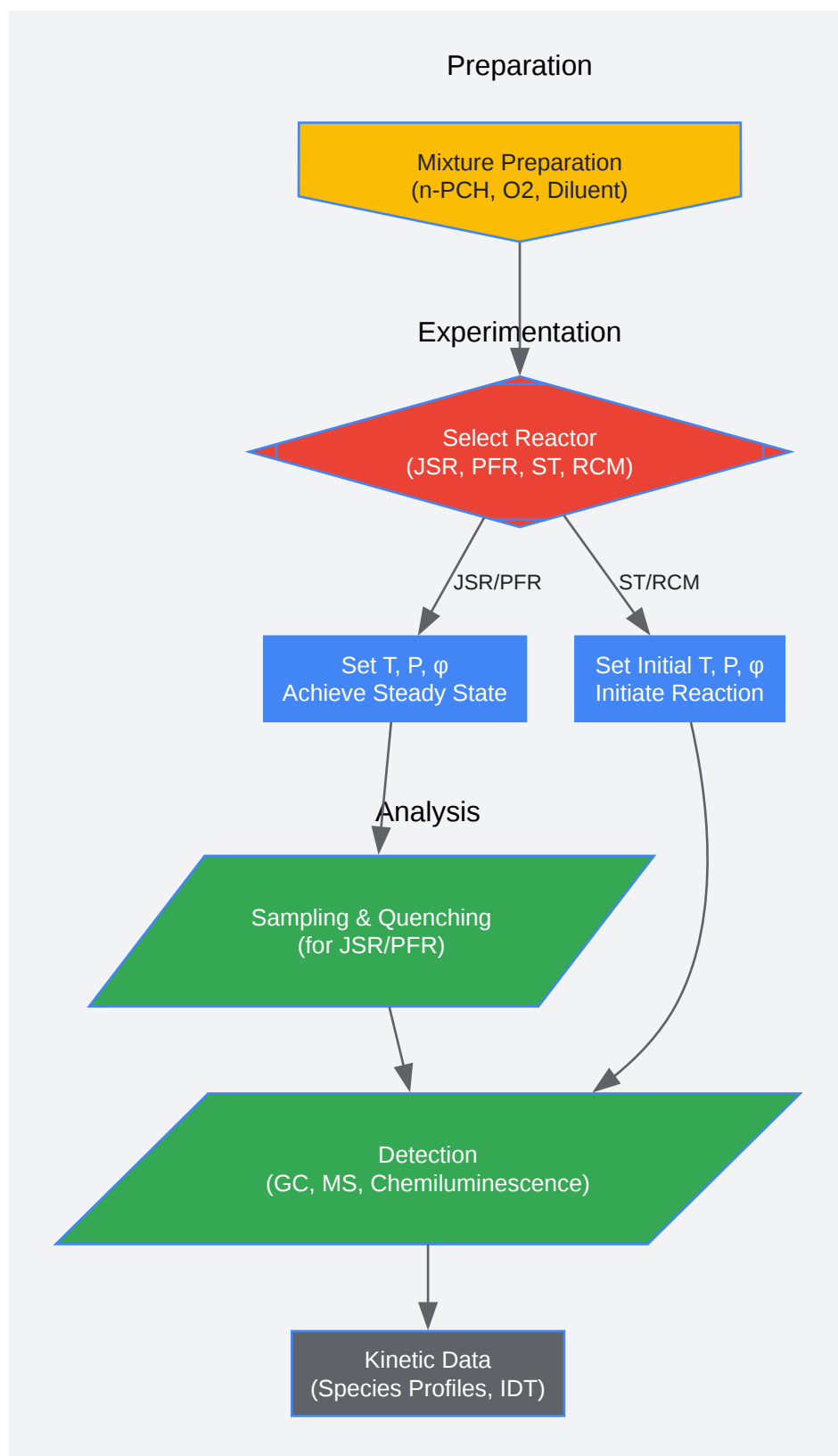
Reaction Pathway Diagram



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Caption: n-**Propylcyclohexane** oxidation pathway.

Experimental Workflow Diagram



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Caption: Kinetic study experimental workflow.

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